An In-Depth Technical Guide to the Synthesis and Discovery of (1R)-1-(4-nitrophenyl)ethan-1-ol
An In-Depth Technical Guide to the Synthesis and Discovery of (1R)-1-(4-nitrophenyl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R)-1-(4-nitrophenyl)ethan-1-ol is a chiral alcohol of significant interest in the pharmaceutical industry, primarily serving as a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemistry is crucial for the biological activity of the final drug products. This technical guide provides a comprehensive overview of the synthesis, discovery, and characterization of (1R)-1-(4-nitrophenyl)ethan-1-ol, with a focus on enantioselective methods. Detailed experimental protocols, quantitative data, and visualization of synthetic pathways are presented to aid researchers in their drug development endeavors.
Introduction
Chirality plays a pivotal role in drug efficacy and safety. The differential interaction of enantiomers with chiral biological targets necessitates the development of stereoselective synthetic methods to produce single-enantiomer drugs. (1R)-1-(4-nitrophenyl)ethan-1-ol is a valuable chiral intermediate due to its versatile functional groups: a secondary alcohol that can be further functionalized or inverted, a nitro group that can be reduced to an amine, and an aromatic ring amenable to various substitutions. Its most notable application is as a precursor in the synthesis of Mirabegron, a β3-adrenergic agonist for the treatment of overactive bladder.
Synthesis of (1R)-1-(4-nitrophenyl)ethan-1-ol
The synthesis of enantiomerically pure (1R)-1-(4-nitrophenyl)ethan-1-ol from the prochiral ketone, 4-nitroacetophenone, can be achieved through several stereoselective methods. The primary approaches include biocatalytic asymmetric reduction and enzymatic kinetic resolution of the corresponding racemic alcohol.
Biocatalytic Asymmetric Reduction of 4-Nitroacetophenone
Whole-cell biocatalysis offers an environmentally friendly and highly selective method for the synthesis of chiral alcohols. Various microorganisms and plant-based systems contain oxidoreductases that can reduce ketones to alcohols with high enantioselectivity. While many biocatalysts follow Prelog's rule to yield the (S)-enantiomer, specific enzymes can be selected to produce the (R)-enantiomer.
A common and accessible method for the synthesis of the (S)-enantiomer involves the use of carrot root (Daucus carota), which can be adapted for the synthesis of the (R)-enantiomer by selecting a biocatalyst with the opposite stereoselectivity.[1][2]
Experimental Protocol: Asymmetric Reduction of 4-Nitroacetophenone using Daucus carota (for (S)-enantiomer as a representative protocol) [1]
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Preparation of Biocatalyst: Fresh carrots (10 g) are thoroughly washed and cut into small pieces.[1]
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Reaction Setup: The carrot pieces are placed in an Erlenmeyer flask (125 mL) with deionized water (40 mL). 4-Nitroacetophenone (100 mg) is then added to the flask.[1]
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Incubation: The flask is placed in an orbital shaker and agitated at 180 rpm at room temperature for 48-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[1]
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Work-up: After the reaction is complete, the solid carrot material is removed by filtration. The aqueous filtrate is then extracted with an organic solvent, such as ethyl acetate (3 x 50 mL).
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Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel.
Note: To obtain the (R)-enantiomer, a biocatalyst exhibiting anti-Prelog selectivity for 4-nitroacetophenone would be required.
Enzymatic Kinetic Resolution of (±)-1-(4-nitrophenyl)ethan-1-ol
Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst, typically an enzyme. Lipases are commonly employed for the resolution of alcohols through enantioselective acylation or deacylation.
In a typical kinetic resolution of racemic 1-(4-nitrophenyl)ethanol, a lipase is used to selectively acylate one of the enantiomers, allowing for the separation of the acylated enantiomer from the unreacted alcohol.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-(4-nitrophenyl)ethan-1-ol
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Reaction Setup: Racemic 1-(4-nitrophenyl)ethanol (1 mmol) is dissolved in a suitable organic solvent (e.g., hexane, 4 mL) in a flask.[3] An acyl donor, such as vinyl acetate (2.2 mmol), and a lipase (e.g., Candida antarctica lipase B, Novozym 435, 20 mg) are added to the solution.[3]
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Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 40-50 °C) with agitation. The reaction progress is monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.
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Work-up: The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester. The enzyme is removed by filtration.
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Separation and Purification: The solvent is evaporated, and the remaining mixture of the unreacted alcohol and the ester is separated by column chromatography on silica gel. The ester can then be hydrolyzed to afford the other enantiomer of the alcohol.
Data Presentation
Quantitative data for the synthesis of 1-(4-nitrophenyl)ethan-1-ol enantiomers are summarized in the tables below.
Table 1: Biocatalytic Reduction of 4-Nitroacetophenone
| Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Daucus carota | 4-Nitroacetophenone | (S)-1-(4-nitrophenyl)ethan-1-ol | High | >99 | [2] |
| Candida zeylanoides P1 | 4-Nitroacetophenone | (S)-1-(4-nitrophenyl)ethanol | 89 | >99 | [4] |
Table 2: Characterization Data for 1-(4-nitrophenyl)ethan-1-ol
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₃ | [5][6] |
| Molecular Weight | 167.16 g/mol | [5][6] |
| Melting Point | 30-32 °C | [6] |
| Boiling Point | 137-138 °C (2 Torr) | [6] |
| (S)-enantiomer | ||
| Specific Rotation | Not specified | |
| (R)-enantiomer | ||
| Specific Rotation | Not specified |
Table 3: Spectroscopic Data for 1-(4-nitrophenyl)ethan-1-ol
| Spectroscopy | Data | Reference |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.21 (d, J=8.8 Hz, 2H), 7.55 (d, J=8.8 Hz, 2H), 5.01 (q, J=6.5 Hz, 1H), 2.05 (br s, 1H), 1.52 (d, J=6.5 Hz, 3H) | [7] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 153.2, 147.1, 126.2, 123.7, 69.5, 25.5 | [7] |
| IR (KBr pellet, cm⁻¹) | ν 3435, 3330, 3025, 2889, 1547, 1440, 1320, 1284, 1223, 1185 | [8] |
Visualization of Synthetic Pathways
General Synthesis of (1R)-1-(4-nitrophenyl)ethan-1-ol
The synthesis of (1R)-1-(4-nitrophenyl)ethan-1-ol is primarily achieved through the asymmetric reduction of 4-nitroacetophenone.
Application in the Synthesis of Mirabegron
(1R)-1-(4-nitrophenyl)ethan-1-ol is a crucial intermediate in the industrial synthesis of Mirabegron. The synthetic route involves the conversion of the chiral alcohol to a corresponding amine, followed by coupling with other building blocks.
Discovery and Significance
The "discovery" of (1R)-1-(4-nitrophenyl)ethan-1-ol is intrinsically linked to the development of asymmetric synthesis methodologies and the increasing demand for enantiomerically pure compounds in the pharmaceutical industry. Its significance grew with the identification of its utility as a key building block for complex chiral molecules. The development of efficient biocatalytic and kinetic resolution methods for its production has made it a readily accessible and economically viable chiral intermediate for large-scale drug manufacturing.
Conclusion
(1R)-1-(4-nitrophenyl)ethan-1-ol is a fundamentally important chiral building block in modern medicinal chemistry. This guide has provided a detailed overview of its synthesis, with a focus on practical and scalable enantioselective methods. The presented experimental protocols, quantitative data, and pathway visualizations offer a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the efficient and stereocontrolled synthesis of this key chiral intermediate.
References
- 1. Tween® 20-Enhanced Bioreduction of Acetophenones Promoted by Daucus carota Root - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. 1-(4-Nitrophenyl)ethan-1-ol | C8H9NO3 | CID 592376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
